2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Several studies have synthesized derivatives similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide and evaluated their antibacterial potential. For instance, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and found that certain compounds exhibited significant inhibitory activity against various bacterial strains, indicating moderate antibacterial properties, particularly against Gram-negative bacteria (Iqbal et al., 2017). Similarly, Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of acetamide with multifunctional moieties and evaluated their antibacterial and anti-enzymatic potential, indicating promising activity against gram-negative bacterial strains (Nafeesa et al., 2017).
Enzyme Inhibition and Anticancer Potential
The derivatives of the compound have been synthesized and evaluated for their inhibition potential against various enzymes and cancer cell lines. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, observing significant inhibitory activity (Virk et al., 2018). Similarly, Wang et al. (2015) synthesized derivatives of N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitors, which exhibited remarkable anticancer effects and reduced toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Radiotracer Applications
The compound and its derivatives have been explored as potential PET agents for imaging EGFR, HER2, and HER3 signaling. For example, Wang et al. (2014) synthesized AZD8931 and its derivatives as new potential PET agents, demonstrating the ability of these compounds to be used in imaging applications related to cancer and other diseases (Wang et al., 2014).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-6-11-20(28-2)19(13-15)23-21(25)14-17-5-3-4-12-24(17)29(26,27)18-9-7-16(22)8-10-18/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMPMVFUCPMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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